molecular formula C10H10O2 B167593 Methyl 2-phenylacrylate CAS No. 1865-29-8

Methyl 2-phenylacrylate

Cat. No. B167593
Key on ui cas rn: 1865-29-8
M. Wt: 162.18 g/mol
InChI Key: GQTXKEVAUZYHGE-UHFFFAOYSA-N
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Patent
US04331608

Procedure details

The co-oxidation reaction was carried out in manner as described in Example 16, except that methyl atropate was used in lieu of oleic acid. As a result, acetic acid was obtained at a yield of 95% and methyl benzoylformate was obtained at a yield of 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.C(O)(=[O:31])CCCCCCC/C=C\CCCCCCCC>C(O)(=O)C>[C:2]([C:1]([O:11][CH3:12])=[O:10])(=[O:31])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The co-oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04331608

Procedure details

The co-oxidation reaction was carried out in manner as described in Example 16, except that methyl atropate was used in lieu of oleic acid. As a result, acetic acid was obtained at a yield of 95% and methyl benzoylformate was obtained at a yield of 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.C(O)(=[O:31])CCCCCCC/C=C\CCCCCCCC>C(O)(=O)C>[C:2]([C:1]([O:11][CH3:12])=[O:10])(=[O:31])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The co-oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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